molecular formula C14H14BrN3O B11807229 2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B11807229
M. Wt: 320.18 g/mol
InChI Key: VPKPPHUMCUXRMA-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a cyclopenta[d]pyrimidine core. Its molecular formula is C13H14BrN3O, and it has a molecular weight of approximately 308.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 2-methoxyphenyl derivatives, followed by cyclization and amination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new halogen or alkyl groups .

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific cyclopenta[d]pyrimidine core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C14H14BrN3O/c1-19-12-6-5-8(15)7-10(12)14-17-11-4-2-3-9(11)13(16)18-14/h5-7H,2-4H2,1H3,(H2,16,17,18)

InChI Key

VPKPPHUMCUXRMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC3=C(CCC3)C(=N2)N

Origin of Product

United States

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